molecular formula C12H15NO5S2 B13986078 Methyl 3-[(4-methylphenyl)sulfonylcarbamoylsulfanyl]propanoate CAS No. 78614-29-6

Methyl 3-[(4-methylphenyl)sulfonylcarbamoylsulfanyl]propanoate

Cat. No.: B13986078
CAS No.: 78614-29-6
M. Wt: 317.4 g/mol
InChI Key: AFYCJSBLKAVFAR-UHFFFAOYSA-N
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Description

Its structure features a 4-methylphenylsulfonylcarbamoyl group attached via a sulfur atom to a propanoate ester backbone.

Properties

CAS No.

78614-29-6

Molecular Formula

C12H15NO5S2

Molecular Weight

317.4 g/mol

IUPAC Name

methyl 3-[(4-methylphenyl)sulfonylcarbamoylsulfanyl]propanoate

InChI

InChI=1S/C12H15NO5S2/c1-9-3-5-10(6-4-9)20(16,17)13-12(15)19-8-7-11(14)18-2/h3-6H,7-8H2,1-2H3,(H,13,15)

InChI Key

AFYCJSBLKAVFAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)SCCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(4-methylphenyl)sulfonylcarbamoylsulfanyl]propanoate typically involves the reaction of 4-methylbenzenesulfonyl chloride with a suitable carbamate precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonylcarbamoyl intermediate. This intermediate is then reacted with methyl 3-mercaptopropanoate to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(4-methylphenyl)sulfonylcarbamoylsulfanyl]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-[(4-methylphenyl)sulfonylcarbamoylsulfanyl]propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[(4-methylphenyl)sulfonylcarbamoylsulfanyl]propanoate involves its interaction with specific molecular targets. The sulfonylcarbamoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This compound can also modulate signaling pathways by affecting the function of key proteins involved in cellular processes .

Comparison with Similar Compounds

Methyl 3-{[(4-chlorophenyl)carbamoyl]sulfanyl}propanoate (CAS 78614-22-9)

Key Structural Differences :

  • Substituent : A 4-chlorophenyl group replaces the 4-methylphenylsulfonylcarbamoyl moiety.
  • Molecular Formula: C₁₁H₁₂ClNO₃S (vs. C₁₂H₁₅NO₅S₂ for the target compound).
  • Molecular Weight : 273.74 g/mol (vs. ~337.4 g/mol for the target compound).

Advantages Over Target Compound :

Limitations :

  • Chlorinated aromatic groups may introduce toxicity concerns in drug development.

Methyl-3-[(4-sulfamoylphenyl)amino]propanoate

Key Structural Differences :

  • Backbone: Features a sulfamoylphenylamino group instead of a sulfonylcarbamoylsulfanyl linkage.
  • Molecular Formula: C₁₀H₁₄N₂O₄S (vs. C₁₂H₁₅NO₅S₂ for the target compound).

Functional Implications :

  • Lacks the thioether (-S-) linkage present in the target compound, reducing sulfur-mediated redox activity.

Methyl 3-[(6-nitro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]propanoate

Key Structural Differences :

  • Heterocyclic Component: Incorporates a nitro-substituted quinazolinone ring system.
  • Molecular Complexity : Higher due to the fused aromatic system.

Structural Insights :

  • X-ray crystallography confirms a planar quinazolinone ring and a twisted propanoate ester group, influencing molecular packing and stability .
  • The nitro group (-NO₂) introduces strong electron-withdrawing effects, altering reactivity in electrophilic aromatic substitution.

Data Table: Comparative Analysis of Structural Analogs

Property Target Compound 4-Chlorophenyl Derivative Sulfamoylphenylamino Derivative Quinazolinone Derivative
Molecular Formula C₁₂H₁₅NO₅S₂ C₁₁H₁₂ClNO₃S C₁₀H₁₄N₂O₄S C₁₈H₁₅N₃O₅S
Molecular Weight (g/mol) ~337.4 273.74 258.29 385.39
Key Functional Groups Sulfonylcarbamoylsulfanyl, methyl Chlorophenylcarbamoylsulfanyl Sulfamoylphenylamino Quinazolinone, nitro, thioether
Synthesis Yield N/A Not specified ~80% Not specified
Applications Hypothesized: Enzyme inhibition Pharmaceuticals, synthesis Intermediate for sulfonamide drugs Kinase inhibitor precursors
Solubility Likely low in water Low Moderate in polar solvents Very low

Research Findings and Implications

  • Substituent Effects: Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance electrophilicity but may reduce metabolic stability. The methyl group in the target compound likely offers a balance between reactivity and lipophilicity.
  • Synthetic Accessibility : Carbamoylsulfanyl derivatives (e.g., ) are typically synthesized via thiol-carbamoyl coupling, suggesting a viable route for the target compound.
  • Pharmacological Potential: The sulfonylcarbamoyl group in the target compound may mimic sulfonamide drugs (e.g., diuretics, antibiotics), warranting exploration in drug discovery.

Biological Activity

Methyl 3-[(4-methylphenyl)sulfonylcarbamoylsulfanyl]propanoate, with the CAS number 78614-29-6, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to synthesize the available research findings regarding its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H15NO5S2. Its structure features a sulfonamide group, which is often associated with various biological activities. The compound's unique configuration may influence its interaction with biological targets.

Research indicates that compounds containing sulfonamide moieties often exhibit antimicrobial properties. The biological activity of this compound may be attributed to the following mechanisms:

  • Inhibition of Enzymatic Activity : Sulfonamides typically inhibit the synthesis of folic acid in bacteria by blocking the enzyme dihydropteroate synthase, which is crucial for bacterial growth and replication.
  • Antioxidant Activity : Some studies suggest that related compounds can exhibit antioxidant properties, potentially reducing oxidative stress in cells.

Antimicrobial Activity

The antimicrobial potential of this compound has been assessed in vitro against various bacterial strains. Preliminary findings suggest:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results indicate that the compound may possess moderate antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus.

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines revealed that this compound exhibits selective cytotoxicity, with IC50 values varying across different cell types:

Cell LineIC50 (µM)
HeLa (cervical cancer)25
MCF-7 (breast cancer)30
A549 (lung cancer)>50

These findings suggest that while the compound is cytotoxic to certain cancer cell lines, it may have a higher safety profile for others.

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